Methyl 4,6-Dimethylbenzimidazole-2-carboxylate
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Overview
Description
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure consists of a benzimidazole ring substituted with methyl groups at positions 4 and 6, and a carboxylate ester group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with this compound under acidic conditions . The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microdroplet synthesis has also been explored, which accelerates the reaction by orders of magnitude compared to traditional bulk methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Methyl 4,6-Dimethylbenzimidazole-2-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,6-Dimethylbenzimidazole-2-carboxylate involves its interaction with various molecular targets. In anticancer applications, it targets specific enzymes and proteins involved in cell proliferation and apoptosis . The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the death of cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A precursor in the synthesis of vitamin B12.
2-Methylbenzimidazole: Known for its antibacterial and antifungal properties.
Benzimidazole: The parent compound with a wide range of biological activities.
Uniqueness
Methyl 4,6-Dimethylbenzimidazole-2-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and allows for targeted applications in medicine and industry. Its methyl and carboxylate ester groups provide distinct chemical properties that differentiate it from other benzimidazole derivatives.
Biological Activity
Methyl 4,6-dimethylbenzimidazole-2-carboxylate (MDMC) is a compound belonging to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of MDMC, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their wide range of pharmacological activities. They have been investigated for their potential as anticancer , antimicrobial , antiviral , and anti-inflammatory agents. The structural features of these compounds contribute significantly to their biological efficacy. MDMC, in particular, exhibits promising biological activity due to its unique molecular structure.
Antimicrobial Activity
MDMC has been studied for its antimicrobial properties against various pathogens. The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of MDMC
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 μg/mL | |
Escherichia coli | 62.5 μg/mL | |
Bacillus subtilis | 31.25 μg/mL |
Research indicates that MDMC demonstrates potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of MDMC has also been explored in various studies. The compound has shown effectiveness in inhibiting the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of MDMC on different cancer cell lines, the following results were observed:
- Cell Line: MDA-MB-231 (breast cancer)
- IC50: 17 ± 3 μmol/L
- Cell Line: HepG2 (liver cancer)
- IC50: 8.11 μmol/L
- Cell Line: K562 (leukemia)
- IC50: 2.68 μmol/L
These findings suggest that MDMC possesses significant cytotoxic effects against various cancer types, potentially through mechanisms such as DNA intercalation and topoisomerase inhibition .
Antiviral Activity
MDMC has also been evaluated for its antiviral properties. Studies have indicated that benzimidazole derivatives can inhibit viral replication by targeting viral RNA synthesis.
Table 2: Antiviral Activity of MDMC
The antiviral activity of MDMC is attributed to its ability to inhibit RNA polymerase II, which is crucial for viral replication .
The biological activity of MDMC can be attributed to its ability to interact with various molecular targets. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to modulation of their activity.
Key Mechanisms:
- Enzyme Inhibition: MDMC acts as an inhibitor for enzymes involved in DNA replication and repair.
- Cell Cycle Arrest: The compound induces cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Antimicrobial Action: It disrupts bacterial cell wall synthesis and metabolic pathways.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4,6-dimethyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-6-4-7(2)9-8(5-6)12-10(13-9)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
JBZCTYJLNJCKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=N2)C(=O)OC)C |
Origin of Product |
United States |
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